3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid
Overview
Description
3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as sulfanilides . These compounds generally have a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .
Mode of Action
Based on its structural similarity to other sulfanilides, it is likely that it interacts with its targets through the sulfanilide moiety .
Pharmacokinetics
It is known that the compound has a molecular weight of 25472 , which may influence its bioavailability.
Action Environment
It is known that the compound should be stored at a temperature of 28°c , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires basic conditions and can be carried out at room temperature .
Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . This method is also effective in producing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and solvent, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate: This compound has an ethyl ester group instead of a carboxylic acid group, which may affect its reactivity and biological activity.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: This compound contains a thiadiazole ring instead of a thiophene ring, which may result in different chemical and biological properties.
Properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTXGCKIKMLVMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441493 | |
Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187949-86-6 | |
Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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